molecular formula C10H9ClF3NO2 B14852398 Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate

Cat. No.: B14852398
M. Wt: 267.63 g/mol
InChI Key: CRPPMIISPVWUDY-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and an ethyl acetate group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The chloro group can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate is unique due to the specific positioning of the chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)3-6-5-15-8(4-7(6)11)10(12,13)14/h4-5H,2-3H2,1H3

InChI Key

CRPPMIISPVWUDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1Cl)C(F)(F)F

Origin of Product

United States

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